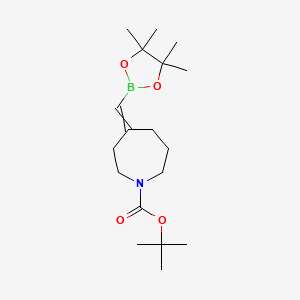

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate

Description

Chemical Structure: This compound (CAS: 2694027-99-9) features a seven-membered azepane ring fused with a tert-butoxycarbonyl (Boc) protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent. The methylene bridge links the boronate ester to the azepane ring, distinguishing it from other boron-containing heterocycles .

Synthesis and Applications: Primarily used as a boronate ester building block in Suzuki-Miyaura cross-coupling reactions, it enables the construction of carbon-carbon bonds in medicinal chemistry and materials science. Its Boc group enhances solubility and stability during synthesis .

Properties

Molecular Formula |

C18H32BNO4 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate |

InChI |

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-8-9-14(10-12-20)13-19-23-17(4,5)18(6,7)24-19/h13H,8-12H2,1-7H3 |

InChI Key |

QJWFHEVSRNVEIX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxyazepane-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Reagents/Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Na₂CO₃ (1M aqueous solution)

-

Solvent : THF

Mechanism :

The boronic ester participates in palladium-catalyzed cross-coupling with aryl/heteroaryl halides (e.g., chloropyrazine derivatives). The reaction proceeds via oxidative addition of the halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form a new C–C bond.

Example :

Reaction with (R)-6-chloro-N-(1-(2,4-dichlorophenyl)ethyl)pyrazin-2-amine yields tert-butyl (R)-4-(6-((1-(2,4-dichlorophenyl)ethyl)amino)pyrazin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate at 67% yield after purification .

| Substrate | Product | Yield | Key Conditions |

|---|---|---|---|

| Aryl halide + boronic ester | Biaryl/heteroaryl-functionalized azepane | 67% | Pd(dppf)Cl₂, THF, 100°C |

Boc Deprotection

Reagents/Conditions :

Mechanism :

The Boc group is cleaved via acid-catalyzed hydrolysis, yielding the secondary amine (azepane) as the hydrochloride salt.

Example :

Deprotection of tert-butyl (R)-4-(6-((1-(2,4-dichlorophenyl)ethyl)amino)pyrazin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate generates the free amine, which is subsequently used in further functionalization .

| Substrate | Product | Reaction Time | Conditions |

|---|---|---|---|

| Boc-protected azepane | Azepane amine hydrochloride | 2–5 hours | 4N HCl in dioxane/MeOH, RT |

Boronic Ester Hydrolysis

Reagents/Conditions :

-

Acid : Aqueous HCl (1–2M)

-

Solvent : THF/water mixture

-

Temperature : Room temperature

Mechanism :

The pinacol boronic ester undergoes hydrolysis to form the corresponding boronic acid, which can participate in metal-free couplings or act as a synthetic intermediate.

Outcome :

Yields the boronic acid derivative, though specific yields are not reported in available literature. Stability of the product necessitates immediate use or stabilization.

Functionalization of the Azepane Ring

After Boc deprotection, the secondary amine undergoes:

-

Reductive Amination : With aldehydes/ketones (e.g., prolinol derivatives) under H₂/Pd-C or NaBH₃CN .

-

Acylation : Reaction with activated esters (e.g., HATU/DIPEA in DMF) to form amides .

Example :

Acylation with activated carboxylic acids produces amide derivatives for medicinal chemistry applications .

Stability and Handling Considerations

Scientific Research Applications

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate has several applications in scientific research:

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: It is employed in the production of advanced materials and polymers due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism by which tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process is facilitated by the stability of the boronic ester and its ability to form reactive intermediates.

Comparison with Similar Compounds

Physical Properties :

- Purity : ≥98% (typically supplied)

- Molecular Formula: C₁₈H₃₂BNO₄

- Storage : Stable under inert conditions at 2–8°C .

Below is a comparative analysis of structurally related organoboron compounds, focusing on ring size, substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Ring Size and Steric Effects :

- The azepane derivative (7-membered ring) exhibits greater steric hindrance than piperidine analogs, slowing reaction kinetics but improving selectivity in coupling with bulky substrates .

- Piperidine-based boronates (6-membered rings) are more commonly used in high-throughput synthesis due to faster reaction rates .

Electronic Properties: Aromatic systems (e.g., pyrazole in 877399-31-0) stabilize boronate esters via resonance, enhancing stability but reducing electrophilicity compared to aliphatic analogs .

Synthetic Utility :

- Unsaturated azepine derivatives (e.g., 951259-25-9) are preferred for allylic couplings in natural product synthesis .

- The azepane compound (2694027-99-9) is advantageous in drug discovery for modifying pharmacokinetic properties via its larger ring .

Cost and Availability :

- The azepane derivative (2694027-99-9) is priced at ~$315/250 mg, comparable to similar compounds (e.g., 1802892-92-7 at $315/250 mg). Piperidine variants are often more cost-effective due to streamlined synthesis .

Biological Activity

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate (CAS No. 2694027-99-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boron-containing moiety. Boron compounds are known to participate in biochemical processes such as enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. For instance:

- In Vitro Studies : Research has shown that tert-butyl derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. One study reported that similar boron-containing compounds effectively reduced the viability of breast cancer cell lines by targeting specific signaling pathways involved in cell survival .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial properties:

- Bacterial Inhibition : Preliminary tests have demonstrated that tert-butyl azepane derivatives exhibit activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Case Studies

Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

- Cytotoxicity Assays : Various derivatives have been tested for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their mechanisms and potential clinical applications.

- Synergistic Effects : Some studies suggest that combining these compounds with traditional chemotherapeutics may enhance efficacy and reduce resistance .

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate?

- Methodology: The compound can be synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, analogous boron-containing azepane derivatives are synthesized through cross-coupling reactions using pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with halogenated intermediates under inert conditions . Key steps include:

- Protection of the azepane nitrogen with a tert-butoxycarbonyl (Boc) group.

- Introduction of the boronate ester via methylene linkage using a transition-metal catalyst (e.g., Pd(dppf)Cl₂).

- Purification via silica gel chromatography (hexane:EtOAc gradients) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodology: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks to structurally related compounds. For example, similar azepane-boronate esters show characteristic Boc-group signals at δ ~1.4 ppm (¹H) and δ ~28 ppm (¹³C), and boronate methyl resonances at δ ~1.3 ppm .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with theoretical mass calculations.

- FTIR: Validate carbonyl (C=O, ~1700 cm⁻¹) and boronate (B-O, ~1350 cm⁻¹) bonds .

Q. What safety precautions are critical when handling this compound?

- Methodology:

- Storage: Keep at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the boronate ester .

- Handling: Avoid ignition sources (P210) and use PPE (gloves, goggles). In case of skin contact, wash with soap/water (P302+P352) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in cross-coupling reactions?

- Methodology:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to enhance coupling efficiency .

- Solvent Effects: Compare polar aprotic solvents (DMF, THF) for solubility and reaction kinetics. For example, DMF at 70°C achieved 98% yield in analogous reactions .

- Additives: Use ligands (e.g., XPhos) or bases (K₂CO₃) to stabilize intermediates .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodology:

- pH Stability Studies: Monitor degradation via HPLC in buffers (pH 3–10). Boronate esters are prone to hydrolysis in acidic/basic conditions, requiring neutral pH for stability .

- Thermal Analysis: Conduct TGA/DSC to determine decomposition temperatures. Related compounds show stability up to 150°C in inert atmospheres .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.